molecular formula C13H17ClN2O6S2 B10871209 Ethyl 4-{[5-chloro-2-(methoxycarbonyl)thiophen-3-yl]sulfonyl}piperazine-1-carboxylate

Ethyl 4-{[5-chloro-2-(methoxycarbonyl)thiophen-3-yl]sulfonyl}piperazine-1-carboxylate

Cat. No.: B10871209
M. Wt: 396.9 g/mol
InChI Key: ZOQKYTXKLHLRGS-UHFFFAOYSA-N
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Description

ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with a unique structure that includes a thienyl group, a pyrazine ring, and various functional groups such as chloro, methoxycarbonyl, and sulfonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienyl ring, introduction of the chloro and methoxycarbonyl groups, and the final coupling with the pyrazine ring. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienyl and pyrazine derivatives with different functional groups. Examples include:

  • ETHYL 4-{[5-BROMO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
  • ETHYL 4-{[5-CHLORO-2-(CARBOXYMETHYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Uniqueness

The uniqueness of ETHYL 4-{[5-CHLORO-2-(METHOXYCARBONYL)-3-THIENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17ClN2O6S2

Molecular Weight

396.9 g/mol

IUPAC Name

ethyl 4-(5-chloro-2-methoxycarbonylthiophen-3-yl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C13H17ClN2O6S2/c1-3-22-13(18)15-4-6-16(7-5-15)24(19,20)9-8-10(14)23-11(9)12(17)21-2/h8H,3-7H2,1-2H3

InChI Key

ZOQKYTXKLHLRGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC

Origin of Product

United States

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